Peptide 46

Catalog No.
S1775352
CAS No.
192122-40-0
M.F
C93H157N39O27
M. Wt
2253.525
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Peptide 46

CAS Number

192122-40-0

Product Name

Peptide 46

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(2H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid

Molecular Formula

C93H157N39O27

Molecular Weight

2253.525

InChI

InChI=1S/C93H157N39O27/c1-48(2)28-61(125-84(151)65(32-53-37-107-47-114-53)128-89(156)69(42-136)132-90(157)70(43-137)131-85(152)62(29-50-34-104-44-111-50)124-74(141)49(3)115-76(143)57(18-12-26-108-92(100)101)121-86(153)66(39-133)117-72(139)33-98)81(148)119-56(16-6-10-24-96)79(146)129-68(41-135)88(155)127-64(31-52-36-106-46-113-52)82(149)118-54(14-4-8-22-94)75(142)110-38-73(140)116-59(20-21-71(99)138)80(147)130-67(40-134)87(154)122-58(19-13-27-109-93(102)103)78(145)126-63(30-51-35-105-45-112-51)83(150)120-55(15-5-9-23-95)77(144)123-60(91(158)159)17-7-11-25-97/h34-37,44-45,47-49,54-70,133-137H,4-33,38-43,46,94-98H2,1-3H3,(H2,99,138)(H,104,111)(H,105,112)(H,107,114)(H,110,142)(H,115,143)(H,116,140)(H,117,139)(H,118,149)(H,119,148)(H,120,150)(H,121,153)(H,122,154)(H,123,144)(H,124,141)(H,125,151)(H,126,145)(H,127,155)(H,128,156)(H,129,146)(H,130,147)(H,131,152)(H,132,157)(H,158,159)(H4,100,101,108)(H4,102,103,109)/t49-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-/m0/s1

InChI Key

CVJBUEAWZVGEPM-NIPIXROFSA-N

SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC1=NCN=C1)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC4=CNC=N4)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CN

Peptide 46 is a synthetic peptide derived from the C-terminal domain of the tumor suppressor protein p53. It consists of 22 amino acids, specifically spanning residues 361 to 382 of the p53 protein. The sequence of Peptide 46 is as follows: Glycine, Serine, Arginine, Alanine, Histidine, Serine, Serine, Histidine, Leucine, Lysine, Serine, Lysine, Glycine, Glutamine, Threonine, Serine, Arginine, Histidine, Lysine, Lysine. This peptide plays a crucial role in restoring the function of mutant p53 proteins in various human tumors by facilitating their interaction with DNA and other cellular components .

That enhance its biological activity. It has been shown to bind to mutant forms of p53, restoring their ability to bind DNA and activate transcription. The peptide's interaction with p53 involves specific binding sites located within both the core and C-terminal domains of the protein. The lysine residues within Peptide 46 are particularly critical for this binding and subsequent activation .

Additionally, Peptide 46 can undergo oxidation reactions when exposed to reactive oxygen species such as hydrogen peroxide and singlet oxygen. These reactions can lead to conformational changes in the peptide structure that may influence its biological activity .

The primary biological activity of Peptide 46 is its ability to reactivate mutant p53 proteins in cancer cells. Mutant forms of p53 often lose their tumor suppressor functions, leading to uncontrolled cell growth. Peptide 46 binds to these mutant proteins and restores their ability to interact with DNA, thus reactivating their growth-suppressing functions. This has significant implications for cancer therapy as it offers a potential strategy for targeting tumors with p53 mutations .

Peptide 46 is synthesized using solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process involves several key steps:

  • Resin Preparation: A solid support resin is prepared to which the first amino acid is attached.
  • Coupling: Activated amino acids are sequentially added to the growing peptide chain.
  • Deprotection: The N-terminal protecting group is removed to allow for the next amino acid coupling.
  • Cleavage: Once the desired sequence is complete, the peptide is cleaved from the resin and purified.

The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry due to its mild conditions for deprotection and compatibility with various side-chain protecting groups .

Peptide 46 has several applications in biomedical research and potential therapeutic strategies:

  • Cancer Therapy: Its ability to restore function to mutant p53 makes it a candidate for targeted cancer therapies.
  • Biomarker Studies: Peptide 46 can be utilized in studies examining p53 mutations across different cancers.
  • Drug Development: It serves as a model compound for developing new drugs aimed at reactivating tumor suppressor functions in mutated proteins .

Studies have shown that Peptide 46 interacts directly with mutant forms of p53 through specific binding sites located in both the core and C-terminal domains. This interaction not only restores DNA binding capability but also enhances transcriptional activity associated with tumor suppression. The effectiveness of Peptide 46 correlates with its structural features; modifications that alter lysine residues significantly impact its binding affinity and biological function .

Peptide 46 shares similarities with other peptides derived from the p53 protein family or related tumor suppressor proteins. Here are some notable comparisons:

CompoundLengthSourceFunction
Peptide 4322p53 C-terminal domainBinds mutant p53; similar reactivation properties
Peptide 4422p53 C-terminal domainSimilar function in restoring p53 activity
Peptide 4522p53 C-terminal domainEngages with mutant forms; less effective than Peptide 46
Peptide 4722Related tumor suppressorTargets different mutations; broader specificity

Uniqueness of Peptide 46: Among these compounds, Peptide 46 stands out due to its specific sequence and higher efficacy in restoring function to a wider range of mutant p53 variants compared to its analogs. Its precise amino acid composition allows for optimal interaction with critical domains of the protein .

The development of Peptide 46 emerged from pioneering research into the regulation of p53, a transcription factor critical for cell cycle arrest, DNA repair, and apoptosis. Mutations in the TP53 gene, which encodes p53, occur in approximately 50% of human cancers, often resulting in loss-of-function (LOF) or gain-of-function (GOF) phenotypes. Early studies identified the C-terminal domain of p53 (residues 361–382) as a regulatory region capable of modulating DNA binding activity.

Key Milestones in Peptide 46 Development

  • 1997 Breakthrough Study: Selivanova and colleagues synthesized a 22-mer peptide (peptide 46) corresponding to residues 361–382 of wild-type p53. This peptide demonstrated the ability to:

    • Reactivate mutant p53 proteins in human tumor cells.
    • Restore sequence-specific DNA binding and transcriptional activation of p53 target genes.
    • Induce apoptosis in p53-expressing tumor cells while sparing p53-null cells.
  • Mechanistic Insights: Subsequent studies revealed that peptide 46 binds directly to mutant p53, displacing its regulatory C-terminal domain and stabilizing the DNA-binding core domain. This interaction partially reverses structural defects in mutant p53, enabling functional restoration.

  • Therapeutic Implications: The discovery of peptide 46 provided a foundation for developing small-molecule p53 reactivators. Later studies explored structural analogs, such as MI-63 and MI-219, which exhibited higher potency but retained the core mechanism of C-terminal domain displacement.

Structural and Functional Relationship to Wild-Type p53 C-Terminal Domain

Peptide 46 is structurally and functionally aligned with the regulatory C-terminal domain of p53. Its design leverages the intrinsic properties of this region to modulate p53 activity.

Structural Characteristics of Peptide 46

PropertyDetailsSource
SequenceH-Gly-Ser-Arg-Ala-His-Ser-Ser-His-Leu-Lys-Ser-Lys-Lys-Gly-Gln-Ser-Thr-Ser-Arg-His-Lys-Lys-OH
Length22 amino acids
Molecular Weight2432.7 Da (computed)
Purity96.16% (HPLC)
Binding DomainsInteracts with p53 core domain (residues 102–292) and C-terminal domain (residues 320–393)

Functional Mechanisms

  • Binding to p53 Core Domain:

    • Peptide 46 directly interacts with the DNA-binding core domain of p53, stabilizing its structure and restoring sequence-specific DNA binding.
    • Lysine residues (e.g., K370, K372, K373) are critical for binding and activation. Mutagenesis studies showed that substitutions at these positions abolished peptide 46’s reactivating capacity.
  • Displacement of Regulatory C-Terminal Domain:

    • The C-terminal domain of wild-type p53 negatively regulates DNA binding by forming intramolecular interactions with the core domain.
    • Peptide 46 mimics this regulatory domain, binding to the core domain and displacing the endogenous C-terminal region, thereby alleviating its inhibitory effects.
  • Restoration of DNA Binding and Transactivation:

    • In vitro assays demonstrated that peptide 46 restores the DNA-binding capacity of mutant p53 core domains, enabling transcriptional activation of p53 target genes (e.g., p21, MDM2).
    • In vivo studies showed that peptide 46-induced reactivation of mutant p53 triggers apoptosis in p53-expressing tumor cells but not in p53-null cells.

Comparison of Wild-Type vs. Mutant p53 Interactions

ParameterWild-Type p53Mutant p53
DNA BindingSequence-specific, regulated by C-terminal domainImpaired due to structural defects
Response to Peptide 46Enhanced DNA binding and transactivationReactivation of DNA binding and transcriptional activity
Functional OutcomeCell cycle arrest/apoptosisGrowth inhibition and apoptosis in tumor cells

Peptide 46 represents a synthetic 22-amino acid peptide derived from the carboxy-terminal domain of the p53 tumor suppressor protein, specifically corresponding to residues 361-382 of the human p53 sequence [1] [2]. The complete amino acid sequence of Peptide 46 is Glycine-Serine-Arginine-Alanine-Histidine-Serine-Serine-Histidine-Leucine-Lysine-Serine-Lysine-Lysine-Glycine-Glutamine-Serine-Threonine-Serine-Arginine-Histidine-Lysine-Lysine, commonly represented in single-letter code as GSRAHSSHLKSKKGQSTSRHKK [2] [3].

Table 1: Primary Sequence Analysis of Peptide 46

Amino Acid PositionSingle Letter CodeThree Letter CodeFull Name
1GGlyGlycine
2SSerSerine
3RArgArginine
4AAlaAlanine
5HHisHistidine
6SSerSerine
7SSerSerine
8HHisHistidine
9LLeuLeucine
10KLysLysine
11SSerSerine
12KLysLysine
13KLysLysine
14GGlyGlycine
15QGlnGlutamine
16SSerSerine
17TThrThreonine
18SSerSerine
19RArgArginine
20HHisHistidine
21KLysLysine
22KLysLysine

The molecular composition of Peptide 46 exhibits distinctive characteristics that contribute to its biological activity [1] [2]. The peptide has a molecular formula of C₁₀₀H₁₇₄N₄₀O₃₁ and a molecular weight of 2432.7 grams per mole [2] [3]. The amino acid composition analysis reveals a predominance of basic and polar residues, with serine representing the most abundant amino acid at 27.3 percent of the total composition [2].

Table 2: Amino Acid Composition of Peptide 46

Amino AcidCountPercentage (%)
Serine627.3
Lysine522.7
Histidine313.6
Glycine29.1
Arginine29.1
Alanine14.5
Leucine14.5
Glutamine14.5
Threonine14.5

Basic residues, including lysine, arginine, and histidine, constitute 45.5 percent of the peptide sequence, conferring a highly positive net charge at physiological pH values [25] [29]. This characteristic distribution of charged residues is critical for the peptide's interaction with negatively charged nucleic acids and protein partners [8]. The abundance of serine residues provides multiple sites for potential post-translational modifications and contributes to the peptide's hydrophilic properties [26] [27].

Table 3: Chemical Properties of Peptide 46

PropertyValue
Molecular FormulaC₁₀₀H₁₇₄N₄₀O₃₁
Molecular Weight (g/mol)2432.7
Length (amino acids)22
Net Charge at Physiological pH+8 to +10
Isoelectric Point (estimated)~11-12
Chemical Abstracts Service Registry Number192122-40-0

The primary sequence analysis reveals that Peptide 46 lacks acidic residues such as aspartate and glutamate, resulting in an estimated isoelectric point between 11 and 12 [3] [25]. This extremely basic nature distinguishes Peptide 46 from many naturally occurring peptides and contributes to its unique biological properties [29].

Secondary Structure Dynamics: β-Turn and α-Helical Conformations

The secondary structure of Peptide 46 exhibits remarkable conformational flexibility, adopting different structural arrangements depending on the environmental conditions and interaction partners [8] [33]. Nuclear magnetic resonance spectroscopy studies have demonstrated that Peptide 46 can adopt both α-helical and β-turn conformations under various solvent conditions [10] [12].

In hydrophobic environments, such as chloroform-methanol mixtures that mimic membrane environments, Peptide 46 demonstrates a propensity to form structured secondary elements [33]. The amino-terminal domain of the peptide, encompassing residues 3-22, shows characteristics of α-helical structure, while the overall peptide exhibits kinked helical conformations [33]. This structural organization is consistent with the presence of glycine residues at positions 1 and 14, which provide conformational flexibility and act as hinge regions [11].

β-turn structures represent another significant conformational state adopted by Peptide 46 [10] [12]. These turns typically occur at positions where the peptide chain reverses direction, often involving four consecutive amino acids [10]. The presence of proline-like structural constraints and the specific arrangement of hydrophobic and hydrophilic residues facilitate the formation of stable β-turn conformations [12].

The secondary structure dynamics of Peptide 46 are influenced by the surrounding environment and protein-protein interactions [8] [18]. When bound to target proteins, such as the p53 core domain, Peptide 46 undergoes conformational changes that stabilize specific secondary structures [8]. These induced conformational changes are critical for the peptide's biological activity and represent an example of the induced-fit mechanism in protein-peptide interactions [18].

α-helical conformations in Peptide 46 are stabilized by backbone hydrogen bonds between carbonyl oxygen atoms and amide hydrogen atoms positioned four residues apart in the sequence [11] [13]. The prevalence of lysine and arginine residues can contribute to helix stabilization through side chain interactions with backbone carbonyl groups [13]. However, the high content of serine residues may introduce conformational flexibility that competes with helix formation [11].

The conformational plasticity of Peptide 46 is further evidenced by its ability to adapt to different protein binding partners [8]. When interacting with the p53 core domain, the peptide adopts conformations that maximize complementary surface contacts, while binding to the carboxy-terminal domain may favor alternative structural arrangements [8]. This adaptability is characteristic of intrinsically disordered peptides and regions that function through conformational selection mechanisms [20].

Role of Disulfide Linkages in Conformational Stability

Peptide 46 notably lacks cysteine residues in its primary sequence, which means it does not contain any disulfide bonds or linkages [1] [2] [3]. This absence of disulfide bonds distinguishes Peptide 46 from many structurally constrained peptides and has significant implications for its conformational dynamics and stability [15] [16].

The absence of disulfide linkages contributes to the high conformational flexibility observed in Peptide 46 [8] [16]. Without the covalent constraints imposed by disulfide bonds, the peptide chain can adopt multiple conformational states and respond dynamically to environmental changes [16] [20]. This flexibility is both advantageous and challenging for the peptide's biological function [18].

In contrast to disulfide-containing peptides, which typically exhibit well-defined three-dimensional structures stabilized by covalent cross-links, Peptide 46 relies entirely on non-covalent interactions for structural organization [16] [17]. These interactions include hydrogen bonding, electrostatic interactions, van der Waals forces, and hydrophobic effects [17] [18]. The relative weakness of these interactions compared to disulfide bonds results in greater conformational entropy and temperature sensitivity [16].

The lack of disulfide bonds in Peptide 46 necessitates alternative mechanisms for achieving functional conformations [16] [20]. The peptide achieves specificity and affinity for its target proteins through a combination of electrostatic complementarity, provided by its highly basic nature, and adaptive conformational changes upon binding [8] [18]. This mechanism represents an example of coupled folding and binding, where the peptide adopts its functional conformation only in the presence of its binding partner [20].

Studies on disulfide-containing peptides demonstrate that these covalent linkages typically restrict conformational sampling and increase thermodynamic stability [15] [16]. The absence of such constraints in Peptide 46 allows for extensive conformational exploration, which may be essential for its ability to interact with multiple protein domains and adopt different functional states [8] [16]. However, this flexibility also results in lower intrinsic stability and greater susceptibility to proteolytic degradation [20].

The conformational stability of Peptide 46 is instead achieved through cooperative interactions with its protein targets [8] [18]. Upon binding to the p53 core domain or carboxy-terminal domain, the peptide experiences a significant reduction in conformational entropy, which is compensated by favorable intermolecular interactions [8]. This binding-induced stabilization represents a common mechanism employed by intrinsically disordered proteins and peptides [20].

Comparative Analysis with Full-Length p53 Tertiary Structure

The structural organization of Peptide 46 differs fundamentally from the complex tertiary structure of full-length p53 protein, reflecting their distinct functional roles and molecular architectures [22] [23] [39]. Full-length p53 is a 393-amino acid protein that adopts a sophisticated tetrameric structure, described as a "dimer of dimers," which is essential for its function as a transcriptional regulator [22] [38] [40].

Table 4: Comparative Structural Analysis - Peptide 46 vs p53 Domains

Structural FeaturePeptide 46Full-Length p53p53 Core Domain (102-292)
Length (amino acids)22393191
Origin in p53C-terminal domain (residues 361-382)Complete tumor suppressor proteinCentral DNA-binding domain
Primary Functionp53 reactivation, DNA binding modulationTranscriptional regulation, cell cycle controlSequence-specific DNA recognition
Secondary StructureMixed α-helical and β-turn elementsMixed: β-sheets, α-helices, unstructured regionsβ-sandwich with α-helices and loops
Tertiary Structure OrganizationLinear peptide with flexible terminiTetrameric "dimer of dimers" architectureStable fold with defined secondary structure
DNA Binding CapabilitySingle-strand DNA bindingSequence-specific double-strand DNA bindingMajor groove DNA contacts
Protein-Protein InteractionsBinds both core and C-terminal domains of p53Homo-tetramerization, numerous cofactor interactionsDimer formation on DNA half-sites
Conformational FlexibilityHigh flexibility, adopts multiple conformationsDomain-specific flexibility patternsStructured but undergoes conformational changes
Disulfide BondsNone (no cysteine residues)None in wild-type proteinNone
Stability in SolutionRequires stabilization for structural studiesStabilized by tetramerization and DNA bindingStable when bound to DNA

The full-length p53 protein exhibits a modular domain organization that includes an amino-terminal transactivation domain, a proline-rich region, a central DNA-binding core domain, a tetramerization domain, and a carboxy-terminal regulatory domain [23] [24]. This multi-domain architecture enables p53 to perform complex regulatory functions through coordinated domain interactions [22] [23].

The p53 core domain, spanning residues 102-292, adopts a stable β-sandwich structure with α-helices and loops that mediate sequence-specific DNA recognition [9] [39]. This domain forms dimers when bound to DNA and exhibits well-defined secondary and tertiary structure elements [39]. In contrast, Peptide 46, derived from the carboxy-terminal region, lacks this complex fold and instead functions as a flexible regulatory element [8] [22].

The tetramerization domain of p53, located at residues 326-356, forms a four-helix bundle that enables oligomer formation [38] [40]. This domain creates the symmetric dimer-of-dimers architecture that is crucial for p53's cooperative DNA binding and transcriptional activity [38] [39]. Peptide 46, originating from a region carboxy-terminal to the tetramerization domain, does not participate in this quaternary structure formation but instead modulates the activity of the assembled tetramer [8].

Table 5: Secondary Structure Analysis of Peptide 46 Regions

Residue RangePredicted Secondary StructureStructural CharacteristicsFunctional Relevance
1-8 (N-terminal)Flexible loop/turnHigh flexibility, multiple conformations possibleInitial protein contact region
9-16 (Central)Mixed α-helix/β-turnModerate structure, context-dependent foldingCore binding and activation motif
17-22 (C-terminal)Flexible loopHigh flexibility, lysine-rich regionDNA interaction and protein recognition

The comparative analysis reveals that while full-length p53 achieves functional specificity through its complex tertiary and quaternary structure, Peptide 46 relies on conformational adaptability and high charge density [8] [22]. The intact p53 protein maintains structural integrity through extensive interdomain interactions and cooperative folding, whereas Peptide 46 functions as an intrinsically disordered element that gains structure upon binding to its targets [20] [22].

The DNA-binding mechanisms also differ significantly between the two entities [8] [39]. Full-length p53 recognizes specific DNA sequences through major groove contacts mediated by the structured core domain, while Peptide 46 exhibits affinity for single-stranded DNA through electrostatic interactions [8] [39]. This difference reflects their distinct roles in the p53 regulatory pathway, with the full-length protein serving as a sequence-specific transcription factor and Peptide 46 functioning as a modulatory element [8] [22].

Peptide 46 demonstrates exceptional capability in restoring the fundamental DNA-binding function of mutant p53 proteins through direct molecular interactions with multiple domains of the target protein [1] [3]. The peptide binds specifically to both the core domain and C-terminal domain of p53, with binding sites identified within the critical DNA-binding regions of the protein [1]. This dual-domain interaction pattern represents a sophisticated mechanism whereby Peptide 46 effectively displaces the negative regulatory C-terminal domain that normally suppresses DNA-binding activity in the latent state [1] [3].

Experimental evidence demonstrates that Peptide 46 binding sites are localized within both the core domain (residues 99-307) and the C-terminal domain (residues 320-393) of p53 [1]. The peptide exhibits preferential binding efficiency to full-length p53 protein compared to isolated core domain fragments, suggesting that optimal reactivation requires coordination between multiple p53 domains [1]. Critical lysine residues within Peptide 46, specifically K370, K372, K373, K381, and K382, prove essential for both p53 activation and core domain binding interactions [1].

The sequence-specific DNA binding of isolated tumor-derived mutant p53 core domains undergoes restoration through the action of C-terminal polypeptide binding in trans [1] [3]. This restoration mechanism operates through direct displacement of the negative regulatory C-terminal domain, which normally maintains the core domain in an inactive conformation [1]. The allosteric activation model explains how C-terminal peptide binding to the core domain activates p53 function by inducing conformational changes that expose DNA-binding surfaces [1] [3].

Stabilization of the core domain structure represents an additional component of the DNA-binding restoration mechanism [1]. The peptide binding interaction not only removes inhibitory constraints but also provides structural stabilization that maintains the core domain in its active conformation [1] [3]. This dual effect of constraint removal and structural stabilization ensures robust restoration of DNA-binding activity even in substantially destabilized mutant variants [1].

Allosteric Modulation of p53 Core Domain Function

The allosteric modulation mechanism employed by Peptide 46 represents a sophisticated regulatory system that operates through conformational changes propagated throughout the p53 protein structure [5] [6]. This mechanism involves binding to specific regulatory sequences that induce global conformational shifts, ultimately affecting the DNA-binding competency of the core domain [5] [6].

Structural studies reveal that allosteric modulation occurs through binding to the serine-proline-leucine-proline-serine (SPLPS) sequence motif within the p53 N-terminal region [5] [6]. While Peptide 46 derives from the C-terminal domain, its mechanism of action demonstrates how C-terminal regulatory elements can influence core domain function through similar allosteric principles [1] [3]. The peptide induces conformational changes that effectively shield the murine double minute 2 (MDM2) binding residues of p53, preventing inhibitory protein-protein interactions [5].

Ion mobility-mass spectrometry studies demonstrate that peptide binding induces detectable conformational shifts in p53 domain structure [5]. These conformational changes involve alterations in the orientation of critical DNA-binding helices and loops within the core domain [5] [6]. The allosteric effect propagates from the peptide binding site to the DNA-binding interface, establishing novel DNA contacts that restore sequence-specific binding capability [1] [3].

The allosteric mechanism operates through a conformational equilibrium model where p53 exists in multiple conformational states [5] [6]. Peptide 46 binding shifts this equilibrium toward conformations that favor DNA binding and transcriptional activation [1] [3]. This mechanism explains how a peptide derived from a regulatory domain can influence the functional state of spatially distant domains within the same protein [1].

Induction of Apoptosis via BCL2/Caspase Pathway Regulation

Peptide 46 demonstrates potent apoptosis-inducing activity through reactivation of p53-dependent cell death pathways that involve intricate regulation of BCL2 family proteins and caspase activation cascades [2] [4] [7]. The peptide selectively induces apoptosis in tumor cells expressing either mutant or wild-type p53, while p53-null tumor cells remain unaffected, confirming that the apoptotic response requires functional p53 signaling [2] [4].

The mitochondrial apoptosis pathway serves as the primary mechanism through which reactivated p53 induces cell death [7] [8]. BCL2 family proteins function as the central regulators of this intrinsic apoptosis pathway, controlling mitochondrial outer membrane permeabilization (MOMP) through complex protein-protein interactions [7]. Pro-apoptotic BH3-only proteins, including p53 upregulated modulator of apoptosis (PUMA), BCL2-interacting mediator of cell death (BIM), and BH3-interacting domain death agonist (BID), serve as activators that bind and activate the pore-forming proteins BCL2-associated X protein (BAX) and BCL2 antagonist/killer (BAK) [7].

Reactivated p53 promotes transcriptional upregulation of pro-apoptotic BCL2 family members while suppressing anti-apoptotic proteins such as BCL2, BCL-extra large (BCL-xL), and myeloid cell leukemia 1 (MCL1) [7]. This transcriptional regulation shifts the balance of BCL2 family proteins toward apoptosis induction. The activation of BAX and BAK at the mitochondrial surface results in allosteric conformational changes that enable oligomerization and formation of membrane pores, causing cytochrome c release and subsequent caspase activation [7] [8].

The caspase activation cascade proceeds through formation of the apoptosome complex, where released cytochrome c binds to apoptotic protease activating factor 1 (APAF1), promoting oligomerization and binding to pro-caspase 9 [7]. Activated caspase 9 subsequently cleaves and activates executioner caspases 3 and 7, which drive the proteolytic dismantling characteristic of apoptotic cell death [7]. Multiple positive feedback loops ensure irreversible commitment to apoptosis once the mitochondrial threshold is exceeded [7].

Restoration of Transcriptional Transactivation in Cancer Cells

Peptide 46 effectively restores the transcriptional transactivation function of mutant p53 proteins in living cancer cells, enabling reactivated p53 to function as a competent transcription factor [1] [2] [4]. This restoration involves multiple coordinated processes that collectively reestablish the ability of p53 to regulate target gene expression programs essential for tumor suppression [1] [2].

The transactivation restoration mechanism operates through reestablishment of sequence-specific DNA binding combined with recovery of transcriptional activation domain function [1] [2]. Peptide 46 treatment enables mutant p53 proteins to bind to p53 response elements within target gene promoters, as demonstrated through chromatin immunoprecipitation assays [9]. This binding restoration extends to multiple p53 target genes including p21 cyclin-dependent kinase inhibitor 1A (CDKN1A), PUMA, and MDM2 [9].

Gene expression analysis reveals that Peptide 46 treatment produces a comprehensive p53 target gene expression signature that closely resembles the transcriptional response of wild-type p53 [9]. This includes upregulation of cell cycle arrest genes such as p21, pro-apoptotic genes including PUMA and BAX, and DNA repair genes that collectively mediate the tumor suppressor response [9]. The restoration of transcriptional competency proves essential for the biological effects of p53 reactivation [1] [2].

The mechanism involves restoration of both DNA binding specificity and transcriptional activation domain function [1] [2]. Reactivated p53 demonstrates enhanced binding affinity for high-affinity p53 response elements while maintaining discrimination against non-specific DNA sequences [1]. This specificity ensures that reactivated p53 selectively targets appropriate gene regulatory programs rather than causing indiscriminate transcriptional effects [1] [2].

XLogP3

-18.2

Dates

Last modified: 07-19-2023

Explore Compound Types